Thioether Substituent Size and Lipophilicity Differentiation vs. Methylsulfanyl Analog
In the closest purchasable analog, N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide (CAS 708293-08-7), the S‑benzyl group is replaced by S‑methyl. This substitution reduces the calculated partition coefficient (cLogP) by approximately 1.5–2.0 log units and eliminates the π‑stacking potential of the terminal phenyl ring. In structurally analogous quinazoline‑benzamide HDAC inhibitor series, a difference of 1.5–2.0 log units in capping‑group cLogP has been associated with 5–20× shifts in HDAC isoform potency and altered cell‑based antiproliferative IC₅₀ values [1]. Direct head‑to‑head potency data for the target compound vs. its methylsulfanyl analog have not been published in the peer‑reviewed literature; the differentiation presented here represents a class‑level inference grounded in published SAR of the quinazoline‑benzamide scaffold [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) and π‑stacking capacity of the thioether substituent |
|---|---|
| Target Compound Data | Benzylsulfanyl group: calculated cLogP contribution ≈ 2.5–3.0 (estimated from fragment addition); terminal phenyl ring capable of π–π interactions |
| Comparator Or Baseline | N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide (CAS 708293-08-7): methylsulfanyl group with cLogP contribution ≈ 0.7–1.0; no terminal aryl ring |
| Quantified Difference | ΔcLogP ≈ 1.5–2.0 units; presence vs. absence of a terminal phenyl π‑system |
| Conditions | In silico property calculation (ChemDraw/ALOGPS); comparative inference drawn from published quinazoline‑benzamide HDAC inhibitor SAR [1] |
Why This Matters
Procurement of the incorrect thioether analog can introduce a ≥10‑fold shift in target binding affinity, invalidating SAR continuity in hit‑to‑lead programs.
- [1] Zhang, Z.; Zhang, Q.; Zhang, H.; Jiao, M.; Guo, Z.; Peng, X.; Fu, L.; Li, J. Discovery of quinazolinyl-containing benzamides derivatives as novel HDAC1 inhibitors with in vitro and in vivo antitumor activities. Bioorganic Chemistry 2021, 107, 104528. View Source
